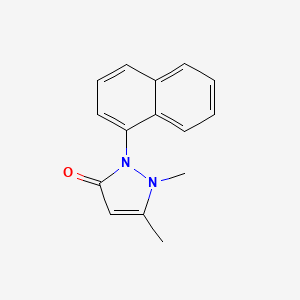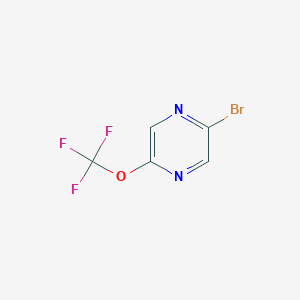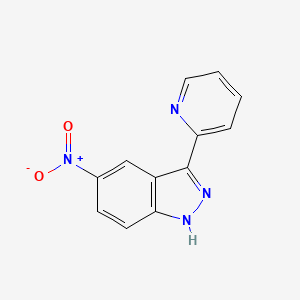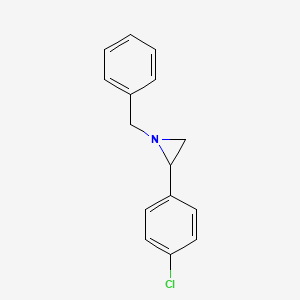
1-Benzyl-2-(4-chlorophenyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-(4-chlorophenyl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group and a 4-chlorophenyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Benzyl-2-(4-chlorophenyl)aziridine can be synthesized through various methods. One common method involves the cyclization of haloamines or amino alcohols. For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for the efficient synthesis of aziridines . Another method involves the ring closure of amino alcohols using a base-induced sulfate elimination .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of amino alcohols . This process is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-2-(4-chlorophenyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation: Aziridines can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peracids, hydrogen peroxide
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic ring opening with amines can lead to the formation of amino alcohols, while oxidation can produce aziridine N-oxides .
Applications De Recherche Scientifique
1-Benzyl-2-(4-chlorophenyl)aziridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials through ring-opening polymerization.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-(4-chlorophenyl)aziridine involves its highly strained ring structure, which makes it reactive towards nucleophiles. The aziridine ring can be opened by nucleophilic attack, leading to the formation of various products. This reactivity is due to the angle strain in the three-membered ring, which makes the nitrogen atom more electrophilic .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound of aziridines, with a simpler structure and similar reactivity.
Azetidine: A four-membered ring analog of aziridine, with different reactivity and applications.
Mitomycin C: An aziridine-containing chemotherapeutic agent with antitumor activity.
Uniqueness
1-Benzyl-2-(4-chlorophenyl)aziridine is unique due to the presence of both benzyl and 4-chlorophenyl groups, which impart specific chemical properties and reactivity.
Propriétés
Numéro CAS |
575464-16-3 |
|---|---|
Formule moléculaire |
C15H14ClN |
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
1-benzyl-2-(4-chlorophenyl)aziridine |
InChI |
InChI=1S/C15H14ClN/c16-14-8-6-13(7-9-14)15-11-17(15)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Clé InChI |
BWOWTHDYZLKGDX-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


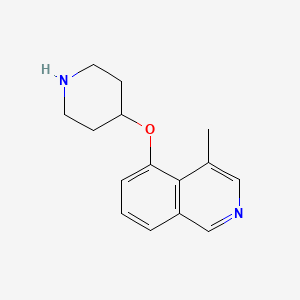


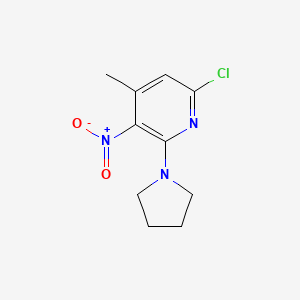


![Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B11870614.png)

